molecular formula C8H6ClNO2 B12863176 (2-Chlorobenzo[d]oxazol-4-yl)methanol

(2-Chlorobenzo[d]oxazol-4-yl)methanol

Cat. No.: B12863176
M. Wt: 183.59 g/mol
InChI Key: MSZIMCIMRVNKEH-UHFFFAOYSA-N
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Description

(2-Chlorobenzo[d]oxazol-4-yl)methanol is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. As a benzoxazole derivative, this scaffold is recognized for its diverse biological activities and is frequently investigated as a key building block in pharmaceutical discovery . Compounds featuring the benzo[d]oxazole core have been explored in various research areas, with studies highlighting their potential as inhibitors of enzymes like tyrosinase, which is a target in dermatological research and agricultural applications . The chlorinated and hydroxymethyl functional groups on this specific structure make it a versatile intermediate for further chemical synthesis, allowing researchers to develop novel compounds for biological evaluation. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(2-chloro-1,3-benzoxazol-4-yl)methanol

InChI

InChI=1S/C8H6ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2

InChI Key

MSZIMCIMRVNKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)CO

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chlorobenzo D Oxazol 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxymethyl group attached to the benzoxazole (B165842) ring is a primary benzylic alcohol. This functionality is a versatile site for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of (2-Chlorobenzo[d]oxazol-4-yl)methanol can be readily converted to an ester. This is typically achieved by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. For instance, Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine would yield the corresponding ester under milder conditions. The synthesis of heterocyclic methyl esters often involves processes where heterocyclic methanol (B129727) is reacted with an acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). bohrium.com

Etherification: The synthesis of ethers from the subject compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. Acid-catalyzed etherification using agents like 1,2-dimethoxyethane has also been reported for hydroxyl compounds. rsc.org

Reaction TypeTypical ReagentsExpected Product
Esterification (Fischer)Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)(2-Chlorobenzo[d]oxazol-4-yl)methyl ester
EsterificationAcyl Chloride (R-COCl), Base (e.g., Pyridine)(2-Chlorobenzo[d]oxazol-4-yl)methyl ester
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)4-((Alkoxymethyl)benzo[d]oxazol-2-yl) chloride
Table 1: Predicted Esterification and Etherification Reactions.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary benzylic alcohol group in this compound is susceptible to oxidation. The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. mdpi.com

Oxidation to Aldehyde: Selective oxidation to the corresponding aldehyde, 2-chlorobenzo[d]oxazole-4-carbaldehyde, can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed to prevent overoxidation to the carboxylic acid. nih.gov N-heterocycle-stabilized iodanes have also been shown to be effective for the mild oxidation of activated alcohols to aldehydes. nih.govbeilstein-journals.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-chlorobenzo[d]oxazole-4-carboxylic acid. In some cases, overoxidation from the aldehyde to the carboxylic acid can occur even with milder reagents if reaction conditions are not carefully controlled. nih.gov

Oxidizing AgentExpected ProductNotes
PCC, PDC, Dess-Martin Periodinane2-Chlorobenzo[d]oxazole-4-carbaldehydeSelective oxidation to the aldehyde.
KMnO₄, H₂CrO₄2-Chlorobenzo[d]oxazole-4-carboxylic acidStrong oxidation to the carboxylic acid.
Table 2: Predicted Oxidation Reactions.

Nucleophilic Displacements at the Methanol Carbon

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic displacement to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile, or more commonly, by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. Benzylic halides readily undergo nucleophilic substitution reactions. ucalgary.ca For a primary benzylic substrate like this, the reaction would likely proceed through an Sₙ2 mechanism. ucalgary.ca Nickel-catalyzed cross-coupling reactions have also been developed for benzylic alcohol derivatives. nih.gov

Reactivity of the Chlorine Atom on the Benzoxazole Ring

The chlorine atom at the C2 position of the benzoxazole ring is analogous to a vinyl or aryl halide and is generally unreactive toward simple nucleophilic substitution. However, its reactivity is enhanced by the electronic nature of the heterocyclic ring system, making it susceptible to nucleophilic aromatic substitution and a suitable substrate for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The 2-position of the benzoxazole ring is electron-deficient due to the inductive effect of the neighboring oxygen and nitrogen atoms. This electronic characteristic makes the C2 carbon susceptible to attack by strong nucleophiles, leading to the displacement of the chloride ion. This type of reaction, known as Nucleophilic Aromatic Substitution (SₙAr), is a common pathway for the functionalization of halo-substituted heterocycles. cas.cn The stability of 2-chlorobenzoxazole has been noted to be less than 24 hours in some contexts. rsc.org The use of aqueous, mild conditions with polymeric additives has been shown to facilitate SₙAr reactions for various nucleophiles and electrophiles. d-nb.info

A variety of nucleophiles can be employed in SₙAr reactions with 2-chlorobenzoxazoles, including:

Amines: Reaction with primary or secondary amines would yield 2-aminobenzoxazole derivatives.

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides would result in the formation of 2-alkoxy or 2-aryloxybenzoxazoles.

Thiolates: Thiolates can displace the chloride to form 2-thioether substituted benzoxazoles.

NucleophileReagent ExampleExpected Product Structure
AmineR₂NH2-(Dialkylamino)benzo[d]oxazol-4-yl)methanol
AlkoxideR'O⁻(2-(Alkoxy)benzo[d]oxazol-4-yl)methanol
ThiolateR''S⁻(2-(Alkylthio)benzo[d]oxazol-4-yl)methanol
Table 3: Predicted Nucleophilic Aromatic Substitution (SₙAr) Reactions.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorobenzoxazole moiety with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would result in the formation of a new carbon-carbon bond at the 2-position, leading to 2-aryl or 2-vinylbenzoxazole derivatives. This reaction is widely used for the synthesis of industrially important fungicides. rsc.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-chlorobenzoxazole and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 2-alkynylbenzoxazoles.

Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of the 2-chlorobenzoxazole with an alkene to form a 2-alkenylbenzoxazole derivative. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base.

Reaction NameCoupling PartnerTypical Catalyst/ReagentsExpected Product
Suzuki-MiyauraAryl/Vinyl Boronic Acid (RB(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)(2-Aryl/vinyl-benzo[d]oxazol-4-yl)methanol
SonogashiraTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)(2-(Alkynyl)benzo[d]oxazol-4-yl)methanol
HeckAlkene (CH₂=CHR)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)(2-(Alkenyl)benzo[d]oxazol-4-yl)methanol
Table 4: Predicted Metal-Catalyzed Cross-Coupling Reactions.

Reduction of the Carbon-Chlorine Bond

The carbon-chlorine bond at the 2-position of the benzoxazole ring is susceptible to reduction, a common transformation for 2-halobenzoxazoles. This reaction effectively removes the chloro substituent, yielding the corresponding 4-(hydroxymethyl)benzo[d]oxazole. The reduction can be achieved using various reagents and catalytic systems, with the choice of method often depending on the desired selectivity and the presence of other functional groups.

Reaction TypeReagents and ConditionsProductNotes
Catalytic HydrogenationH₂, Pd/C, solvent (e.g., ethanol, ethyl acetate), room temperature and atmospheric pressure4-(Hydroxymethyl)benzo[d]oxazoleA clean and efficient method, generally compatible with many functional groups.
Metal-Mediated ReductionZn, acetic acid or NH₄Cl4-(Hydroxymethyl)benzo[d]oxazoleA classical method for the reduction of aryl halides.
Hydride TransferNaBH₄ in the presence of a transition metal catalyst (e.g., NiCl₂)4-(Hydroxymethyl)benzo[d]oxazoleThe choice of hydride reagent and catalyst is crucial for selective C-Cl bond reduction.

It is important to note that the conditions for these reductions need to be carefully controlled to avoid the reduction of other functional groups, such as the hydroxymethyl group, or potential ring-opening of the benzoxazole core under harsh conditions.

Benzoxazole Ring System Transformations

The benzoxazole ring system in this compound can undergo a variety of transformations, including reactions on the benzene part of the molecule and alterations to the heterocyclic ring itself.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (SEAr) reactions on the benzene portion of the benzoxazole ring are influenced by the directing effects of the fused oxazole ring and the hydroxymethyl substituent. The benzoxazole ring system itself is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, the precise location of substitution is directed by the interplay of the substituents.

The hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho, para-director. The oxazole ring's influence is more complex; the oxygen atom can donate electron density through resonance, favoring substitution at the 5- and 7-positions, while the nitrogen atom is electron-withdrawing. The chlorine atom at the 2-position further deactivates the entire ring system.

Considering these factors, electrophilic substitution on this compound is expected to be challenging. If forced, substitution would likely occur at the positions least deactivated and directed by the hydroxymethyl group. The potential sites for substitution are the 5- and 7-positions, with the steric hindrance from the hydroxymethyl group potentially influencing the regioselectivity.

Table of Expected Regioselectivity in Electrophilic Aromatic Substitution:

Electrophilic ReagentExpected Major Product(s)Rationale
Nitrating mixture (HNO₃/H₂SO₄)(2-Chloro-5-nitrobenzo[d]oxazol-4-yl)methanol and/or (2-Chloro-7-nitrobenzo[d]oxazol-4-yl)methanolThe nitro group is introduced onto the benzene ring, with the position influenced by the directing effects of the existing substituents.
Halogen (e.g., Br₂ with a Lewis acid)(2-Chloro-5-bromobenzo[d]oxazol-4-yl)methanol and/or (2-Chloro-7-bromobenzo[d]oxazol-4-yl)methanolHalogenation is anticipated to occur at the activated positions of the benzene ring.
Sulfonating agent (SO₃/H₂SO₄)This compound-5-sulfonic acid and/or this compound-7-sulfonic acidSulfonation would likely follow a similar substitution pattern to nitration and halogenation.

Ring-Opening Reactions and Subsequent Cyclization

The benzoxazole ring can be opened under certain conditions, often initiated by nucleophilic attack at the C2 carbon. The presence of the electron-withdrawing chlorine atom at this position makes this compound particularly susceptible to such reactions. For instance, reaction with strong nucleophiles like secondary amines can lead to ring opening, followed by a new cyclization event to form different heterocyclic systems. rsc.org

A general representation of this process involves the nucleophilic attack on the C2 carbon, leading to the cleavage of the C-O bond of the oxazole ring. The resulting intermediate can then undergo intramolecular cyclization to form new ring systems. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Smiles Rearrangement Mechanisms in Benzoxazole Chemistry

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in suitably substituted aromatic systems. nih.govacs.org In the context of benzoxazole chemistry, this rearrangement can be a powerful tool for the synthesis of various derivatives. nih.govacs.orgeurekaselect.comresearchgate.net While there are no direct reports of a Smiles rearrangement involving this compound itself, related structures such as benzoxazole-2-thiols can undergo this transformation. nih.govacs.org

The general mechanism involves an intramolecular attack of a nucleophile on the benzoxazole ring, leading to the formation of a spirocyclic intermediate. This is followed by the cleavage of a C-O or C-N bond and subsequent rearomatization to yield the rearranged product. For a Smiles rearrangement to occur in a derivative of this compound, the hydroxymethyl group would likely need to be modified to contain a tethered nucleophile.

Coordination Chemistry and Ligand Properties

Benzoxazole derivatives are known to act as ligands in coordination chemistry, binding to metal ions through the nitrogen atom of the oxazole ring. unm.educore.ac.uk The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. This compound has the potential to act as a monodentate ligand through its nitrogen atom.

Furthermore, the hydroxymethyl group at the 4-position introduces an additional potential coordination site. The oxygen atom of the alcohol could also coordinate to a metal ion, allowing the molecule to act as a bidentate ligand, forming a chelate ring. The ability to form a stable chelate ring would depend on the specific metal ion and the steric constraints of the molecule. The presence of the chloro group at the 2-position might influence the electronic properties of the nitrogen atom and, consequently, its coordinating ability.

Potential Coordination Modes of this compound:

Coordination ModeDonor AtomsMetal Ion Examples
MonodentateN (oxazole)Transition metals (e.g., Pd(II), Pt(II)), Lanthanides unm.edu
Bidentate (Chelating)N (oxazole), O (hydroxyl)Transition metals (e.g., Cu(II), Zn(II), Ni(II)) nih.gov

The actual coordination behavior would need to be determined experimentally, but the structural features of this compound suggest it could be a versatile ligand in the synthesis of new metal complexes. nih.gov

Advanced Applications in Chemical Sciences and Technology Excluding Clinical Human Trials and Prohibited Elements

Strategic Use as a Chemical Building Block in Organic Synthesis

The strategic value of (2-Chlorobenzo[d]oxazol-4-yl)methanol in organic synthesis lies in its capacity to serve as a modifiable scaffold. The chloro and hydroxyl functional groups are key handles for constructing more elaborate molecular architectures, enabling chemists to build complex structures with precision and efficiency. Methanol (B129727) itself is recognized as a fundamental C1 building block in the chemical industry for synthesizing a variety of organic compounds, including heterocycles. nih.govresearchgate.netspringernature.combohrium.com

Intermediates for the Synthesis of Complex Heterocyclic Compounds

This compound is a valuable intermediate for synthesizing more complex heterocyclic systems. The benzoxazole (B165842) core is a privileged structure in medicinal chemistry and materials science, and the ability to further functionalize it is of significant interest. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions to form larger heterocyclic frameworks. For instance, reaction with hydrazines could lead to the formation of pyridazinone or phthalazinone derivatives, while condensation with active methylene compounds can yield a variety of fused heterocyclic systems.

Furthermore, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity enables the coupling of the benzoxazole core to other heterocyclic units, creating elaborate molecules with tailored properties. The synthesis of new heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes has been described, showcasing methods like condensation reactions to form new heterocyclic structures. nih.gov This highlights the general strategies that could be applied to this compound for creating novel, complex heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

Starting Functional GroupReagent/ConditionResulting Functional GroupPotential Subsequent Reaction for Heterocycle Formation
-CH₂OHPCC, DMP-CHO (Aldehyde)Condensation with hydrazines, active methylene compounds
-CH₂OHKMnO₄, Jones Reagent-COOH (Carboxylic Acid)Amide coupling followed by cyclization
-ClAmines, Thiols, Alcohols-NR₂, -SR, -ORIntroduction of diverse side chains for further modification
-ClOrganoboron compounds (Suzuki coupling)-Aryl, -HeteroarylFormation of biaryl or heteroaryl-linked structures

Precursors for Advanced Material Science Components

The structural features of this compound make it an attractive precursor for components used in advanced materials. The rigid benzoxazole core can impart thermal stability and desirable photophysical properties to polymers and other materials. The hydroxyl group allows the molecule to be incorporated into polymer chains through esterification or etherification reactions, creating polyesters or polyethers containing the benzoxazole moiety.

These polymers could find applications as high-performance plastics, liquid crystalline polymers, or components in composite materials. The chlorine atom provides a site for post-polymerization modification or for creating cross-linked networks, further enhancing the material's properties. The development of new materials containing aza-dibenzothiophene or aza-dibenzofuran for organic light-emitting devices (OLEDs) demonstrates the utility of heterocyclic compounds in creating materials with improved stability, efficiency, and lifetime. google.com

Roles in Agrochemical Research and Development

Benzoxazole derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.gov The unique chemical structure of this compound makes it a promising scaffold for the development of new agrochemicals. Researchers can systematically modify the molecule to optimize its activity against specific pests or weeds while minimizing its impact on non-target organisms.

The hydroxyl group can be derivatized to form esters or ethers, which can alter the compound's solubility, stability, and mode of action. The chlorine atom can be replaced with other functional groups to fine-tune the electronic properties and steric profile of the molecule, which can have a significant impact on its biological activity. For example, the introduction of a fluorine atom is a key factor in the antibacterial activity of some benzoxazole compounds. researchgate.net The study of benzoxazole and benzothiazole derivatives has shown great progress in the development of herbicides and insecticides, indicating the potential for new products containing these scaffolds. mdpi.comresearchgate.net

Table 2: Examples of Commercial Agrochemicals with Benzoxazole Scaffolds

Compound NameAgrochemical TypeMechanism of Action (if known)
Fenoxaprop-p-ethylHerbicideAcetyl-coenzyme A carboxylase inhibitor mdpi.com
MetamifopHerbicideAcetyl-coenzyme A carboxylase inhibitor mdpi.com
OxazosulfylInsecticideBroad-spectrum activity, mechanism unclear mdpi.com

Development of Specialized Materials

The inherent photophysical properties of the benzoxazole ring system make it a valuable component in the design of specialized materials with optical and electronic functions.

Fluorescent Dyes and Optical Materials

Benzoxazole derivatives are known for their fluorescent properties and are used as probes and dyes. acs.orgperiodikos.com.brperiodikos.com.br The emission characteristics of these compounds can be tuned by modifying the substituents on the benzoxazole ring. This compound serves as a platform for creating a library of fluorescent compounds with tailored absorption and emission profiles.

For example, the hydroxyl group can be reacted with various chromophores to create donor-acceptor systems, which often exhibit interesting photophysical properties like large Stokes shifts or solvatochromism. The chlorine atom can be substituted with electron-donating or electron-withdrawing groups to modulate the energy levels of the molecule and, consequently, its fluorescence color and quantum yield. The synthesis of superhydrophobic fluorescent dyes based on coumarin-benzoxazole derivatives demonstrates how modifying the benzoxazole moiety can affect fluorescence properties and affinity for certain materials. researchgate.net

Organic Electroluminescent Devices

In the field of organic electronics, benzoxazole derivatives have been investigated for their potential use in Organic Electroluminescent Devices (OLEDs). mdpi.com They can function as electron transporters, hole transporters, or emissive materials within the device structure. The rigid and planar nature of the benzoxazole core facilitates charge transport, while its electronic properties can be tuned to achieve emission in different parts of the visible spectrum.

This compound could be used to synthesize materials for OLEDs. The hydroxyl group can be used to attach the benzoxazole unit to other functional molecules, such as hole-transporting triphenylamines or electron-transporting oxadiazoles, to create multifunctional materials. The chlorine atom allows for further tuning of the electronic properties to optimize device performance. Studies on benzoheterocyclic derivatives in OLEDs have shown that these compounds can act as an emission layer, with some devices emitting blue-green light. researchgate.netcambridge.org Furthermore, pyrene-benzimidazole derivatives have been explored as novel blue emitters for OLEDs, showcasing the versatility of such heterocyclic structures in this technology. nih.gov

Lack of Specific Research Data on this compound as an Antistatic Agent

Extensive research into the application of the chemical compound This compound specifically as an antistatic agent in polymer science has yielded no direct scientific literature, patents, or technical data. While the field of polymer science actively investigates various additives to mitigate static electricity, this particular compound does not appear in the available research for this application.

General information on antistatic agents indicates they function by either increasing the conductivity of the polymer matrix or by attracting moisture to the surface, thereby dissipating static charges. These agents can be broadly categorized as internal or external, with varying mechanisms of action and permanence. The chemical structure of an additive, including the presence of polar functional groups or conjugated systems, is crucial to its efficacy as an antistatic agent.

Benzoxazole derivatives, the class of compounds to which This compound belongs, are known for their diverse applications in materials science, particularly as optical brighteners and in the development of electronic materials. However, their specific use for imparting antistatic properties to polymers is not documented in the reviewed literature.

Consequently, without any research findings or data on the performance of This compound as an antistatic agent—such as its effect on the surface resistivity of various polymers, its mechanism of action, or comparative performance data—it is not possible to provide a detailed analysis or create a data table on this specific application. Further research and investigation would be required to determine if this compound possesses any viable antistatic properties for use in polymer science.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of heterocyclic compounds, including benzoxazoles, has traditionally relied on methods that often involve harsh conditions and environmentally hazardous substances. ijpsjournal.com The future of synthesizing derivatives of (2-Chlorobenzo[d]oxazol-4-yl)methanol is increasingly geared towards green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials. ijpsjournal.comnih.gov

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to directly heat reactants, resulting in dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. ijpsjournal.comrasayanjournal.co.in It stands as a rapid and energy-efficient approach for driving the necessary chemical reactions. ijpsjournal.com

Solvent-Free Reactions: By eliminating volatile organic solvents, these reactions minimize waste, reduce costs, and mitigate the environmental and health risks associated with solvent use and disposal. ijpsjournal.comnih.gov Methods like the grindstone technique, where reactants are physically ground together, often with a catalyst, exemplify this eco-friendly approach. nih.gov

Heterogeneous and Reusable Catalysts: The development of solid-supported catalysts, such as nanoparticles or ionic liquids immobilized on solid supports, is a cornerstone of green synthesis. rasayanjournal.co.inbohrium.com These catalysts are easily separated from the reaction mixture, allowing them to be recovered and reused multiple times without a significant loss of activity. bohrium.comorganic-chemistry.org For instance, magnetically separable nanocatalysts like Ag@Fe2O3 core-shell nanoparticles have demonstrated high efficiency in benzoxazole (B165842) synthesis at room temperature. ckthakurcollege.net

Use of Benign Solvents: When solvents are necessary, the focus is shifting to environmentally friendly options like water, ethanol, or ionic liquids, which are less toxic and more biodegradable than traditional organic solvents. ckthakurcollege.netafricanjournalofbiomedicalresearch.com

One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single procedure without isolating intermediates. This approach improves efficiency, saves time and resources, and reduces waste, aligning perfectly with the principles of green chemistry. rasayanjournal.co.inafricanjournalofbiomedicalresearch.com

Green Synthesis TechniqueKey AdvantagesExample Application in Heterocycle Synthesis
Microwave-Assisted Synthesis Rapid reaction times, increased yields, higher purity. ijpsjournal.comrasayanjournal.co.inSynthesis of 1,2,4-triazoles and benzimidazoles. rasayanjournal.co.in
Solvent-Free Conditions Reduced waste, lower costs, elimination of toxic solvents. ijpsjournal.comnih.govGrindstone synthesis of benzoxazoles using a SrCO₃ nanocatalyst. nih.gov
Reusable Heterogeneous Catalysts Easy separation and recovery, multiple reuse cycles, reduced catalyst waste. bohrium.comorganic-chemistry.orgUse of Ag@Fe2O3 core-shell nanoparticles for 2-phenyl benzoxazole synthesis. ckthakurcollege.net
Benign Solvents Lower toxicity, biodegradability, improved safety profile. ckthakurcollege.netafricanjournalofbiomedicalresearch.comSynthesis of imidazole derivatives in ethanol using bio-derived acids. africanjournalofbiomedicalresearch.com
One-Pot Reactions Increased efficiency, reduced waste, time and resource savings. rasayanjournal.co.inafricanjournalofbiomedicalresearch.comThree-component synthesis of substituted 1,2,4-triazoles. rasayanjournal.co.in

Exploration of Unprecedented Chemical Transformations

Beyond improving existing synthetic routes, a significant area of future research lies in the discovery and application of novel chemical reactions to modify the this compound scaffold. The benzoxazole core is a versatile platform, and exploring unprecedented transformations can unlock access to a wider range of derivatives with unique properties. nih.gov

Future explorations are likely to focus on:

Direct C-H Bond Functionalization: This strategy is highly attractive due to its atom economy, as it avoids the need for pre-functionalized starting materials. nih.gov Developing new catalytic systems to selectively activate and functionalize the C-H bonds on the benzoxazole ring system will allow for the direct introduction of various substituents, streamlining the synthesis of complex derivatives.

Novel Cyclization Strategies: While the condensation of 2-aminophenols with various precursors is a common method for forming the benzoxazole ring, research into new cyclization pathways continues. nih.govnih.gov This includes transition-metal-free annulation reactions and electrochemical methods that can offer alternative and more efficient routes to the core structure under milder conditions. acs.orgresearchgate.net

Post-Synthesis Modification: Developing reactions to modify the existing functional groups of this compound, such as the chloro and methanol (B129727) groups, in novel ways. This could involve innovative cross-coupling reactions or biocatalytic transformations to introduce complex moieties that are difficult to incorporate through traditional synthesis.

Benzyne Chemistry: The use of highly reactive intermediates like benzynes can lead to the formation of diverse and complex fused heterocyclic systems in a single step, often without the need for catalysts. researchgate.net Exploring the reaction of benzynes with benzoxazole derivatives could yield novel fused-ring structures.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govmednexus.org For compounds like this compound, these computational tools offer powerful capabilities to accelerate research and development.

Key applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govresearchgate.net By training these models on large datasets of known benzoxazole derivatives and their biological activities, researchers can generate novel structures based on the this compound scaffold that are optimized for specific biological targets.

Predictive Modeling (QSAR): Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new derivatives before they are synthesized. researchgate.net This allows chemists to prioritize the most promising candidates, saving significant time and resources.

Synthesis Prediction and Optimization: AI tools can analyze vast reaction databases to predict the most efficient synthetic routes for novel benzoxazole derivatives. They can suggest optimal reagents, catalysts, and reaction conditions, and even identify potential side reactions, thereby streamlining the experimental workflow.

Virtual Screening: AI-powered virtual screening can rapidly screen massive libraries of virtual compounds against a biological target to identify potential hits. nih.gov This can help in identifying new applications for existing benzoxazole derivatives or in designing new ones with high binding affinity.

AI/ML ApplicationFunctionImpact on this compound Research
De Novo Design Generates novel molecular structures with desired properties. nih.govresearchgate.netCreation of new benzoxazole derivatives optimized for specific targets.
Predictive QSAR Predicts biological activity and ADMET properties of virtual compounds. researchgate.netPrioritization of synthetic targets, reducing failed experiments.
Synthesis Planning Predicts optimal synthetic routes and reaction conditions.Acceleration of the synthesis of novel and complex derivatives.
Virtual Screening Screens large compound libraries to identify potential active molecules. nih.govRapid identification of promising derivatives for further testing.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural confirmation is paramount. While standard techniques like ¹H-NMR, ¹³C-NMR, and IR spectroscopy are fundamental, future research will increasingly rely on more advanced analytical methods to provide deeper structural insights. ijpsjournal.comnih.gov

Emerging characterization techniques include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for elucidating the complex structures of novel derivatives, allowing for precise assignment of proton and carbon signals and confirmation of connectivity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds and identifying unknown byproducts or metabolites. ijpsjournal.com

X-ray Crystallography: This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. It is the gold standard for absolute structure determination and for studying intermolecular interactions in the solid state.

Computational and Theoretical Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental data. mdpi.com DFT can be used to predict spectroscopic properties (NMR, IR, UV-Vis), helping to interpret complex spectra and confirm structural assignments. It also provides insights into the electronic structure and reactivity of molecules. mdpi.com

Spectrofluorimetric Analysis: Given that many benzoxazole derivatives exhibit fluorescence, detailed studies of their photophysical properties using advanced fluorescence spectroscopy can reveal potential applications in materials science, such as in organic light-emitting diodes (OLEDs), or as fluorescent probes in biological imaging. mdpi.comacs.org

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Bond Length (C-Cl)1.73 Å
Dihedral Angle12.5° (oxazole-methanol)

Basic: How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% water (0.1% TFA). Retention time ~8.2 min.
  • Melting Point : Compare observed mp (e.g., 139–140°C) with literature values.
  • Impurity Profiling : Spiked samples with known impurities (e.g., 4-chloro-2-phenyl benzoic acid) to validate separation protocols .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Replace the chlorine atom with electron-withdrawing groups (e.g., CF₃) or modify the oxazole ring to thiazole (see for JSF-4298 synthesis).
  • Biological Testing : Screen analogs against target systems (e.g., Mycobacterium tuberculosis in macrophages) to correlate substituents with activity.
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to identify key binding interactions.

Q. Table 2: SAR of Selected Derivatives

DerivativeModificationIC₅₀ (µM)
Parent CompoundNone12.3
JSF-4271Methoxy substitution5.8
JSF-4298Thiazole replacement8.4

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (FMOs). The LUMO energy of the oxazole ring predicts susceptibility to nucleophilic attack.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to model reaction kinetics.
  • Transition State Analysis : Identify energy barriers for chloride displacement using QM/MM methods .

Advanced: How should researchers resolve contradictions between theoretical predictions and experimental data for this compound?

Methodological Answer:

  • Iterative Refinement : Re-examine computational models (e.g., adjust basis sets in DFT) or validate experimental conditions (e.g., moisture levels in reactions).
  • Orthogonal Validation : Confirm NMR assignments via 2D-COSY or compare crystallographic data with predicted geometries .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.05 ppm for NMR shifts).

Advanced: What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Target Identification : Perform proteomic profiling or CRISPR screening to identify protein targets.
  • Metabolic Stability : Assess hepatic microsome stability (e.g., t₁/₂ in mouse liver S9 fractions).
  • Mode of Action : Use fluorescence quenching assays to study DNA gyrase inhibition, a common target for oxazole derivatives .

Advanced: How can stability studies be designed to assess the compound’s degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Analytical Monitoring : Track degradation via UPLC-MS. Major degradants include oxazole ring-opened carboxylic acids.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

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